molecular formula C7H10S B8762907 Thiophene, 3-ethyl-2-methyl-

Thiophene, 3-ethyl-2-methyl-

Cat. No.: B8762907
M. Wt: 126.22 g/mol
InChI Key: RBRAJDCWXUJHIY-UHFFFAOYSA-N
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Description

Context within Heterocyclic Organic Compounds

Heterocyclic compounds are a broad and vital class of organic molecules that incorporate at least one atom of an element other than carbon within a ring structure. Thiophenes are a prominent example of sulfur-containing heterocyclic compounds. ontosight.ai The presence of the sulfur atom imparts unique chemical and physical properties to the thiophene (B33073) ring, distinguishing it from its all-carbon analogue, benzene (B151609). wikipedia.org

The thiophene nucleus is a key building block in a vast array of naturally occurring and synthetic compounds. asianpubs.org Its derivatives are integral to the fields of medicinal chemistry, materials science, and agrochemicals. ontosight.aiespublisher.com The electronic structure of the thiophene ring, with its delocalized pi-electron system, allows for a variety of chemical modifications, making it a versatile scaffold for the synthesis of complex molecules with diverse functionalities.

Positional Isomerism and IUPAC Naming Conventions for 2-Ethyl-3-Methylthiophene (B12644021)

Isomers are molecules that share the same molecular formula but have different arrangements of atoms. libretexts.org Positional isomerism, a type of constitutional isomerism, occurs when compounds have the same carbon skeleton and the same functional groups but differ in the position of these groups on the skeleton. alevelh2chemistry.com

In the case of ethyl and methyl substituted thiophenes, several positional isomers exist. For instance, 2-ethyl-3-methylthiophene and 3-ethyl-2-methylthiophene are positional isomers. nih.govchemeo.com The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic method for naming these isomers to avoid ambiguity. The numbering of the thiophene ring starts from the sulfur atom (position 1) and proceeds around the ring. The substituents are then assigned the lowest possible locants (numbers).

For "2-ethyl-3-methylthiophene," the IUPAC name clearly indicates that an ethyl group is attached to the carbon atom at position 2 and a methyl group is at position 3. nih.gov Similarly, "3-ethyl-2-methylthiophene" denotes the ethyl group at position 3 and the methyl group at position 2. chemeo.com Other possible isomers include 2-ethyl-5-methylthiophene (B1332078) and 3-ethyl-4-methylthiophene, each with its unique set of properties and reactivity. nih.gov

Interactive Data Table: Properties of Thiophene, 3-ethyl-2-methyl-

PropertyValueUnitSource
Molecular Weight126.22 g/mol chemeo.com
InChI KeyRBRAJDCWXUJHIY-UHFFFAOYSA-N chemeo.com
Log10 of Water Solubility-2.51mol/l chemeo.com
Octanol/Water Partition Coefficient (logPoct/wat)2.619 chemeo.com
McGowan's Characteristic Volume (McVol)106.380ml/mol chemeo.com

Research Landscape and Significance in Modern Chemistry

Thiophene derivatives, including 3-ethyl-2-methylthiophene, are subjects of extensive research due to their wide-ranging applications. asianpubs.org In materials science, thiophene-based polymers, such as polythiophene, are investigated for their conductive properties, making them suitable for use in organic electronics like organic light-emitting diodes (OLEDs) and field-effect transistors. wikipedia.orgasianpubs.org

In the pharmaceutical industry, the thiophene ring is often considered a bioisostere of the benzene ring, meaning it can replace a benzene ring in a biologically active molecule without a significant loss of activity. This strategy is employed in drug design to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. wikipedia.org Thiophene derivatives have shown potential as antimicrobial, anti-inflammatory, and antitumor agents. ontosight.ai

The synthesis of various thiophene derivatives is a key area of research. For example, the synthesis of ethyl 3-methylthiophene-2-carboxylate is of interest as it serves as a building block for more complex thiophene compounds. One-pot condensation reactions are utilized for the synthesis of methyl- and ethyl-2-aminothiophene-3-carboxylate derivatives, which are precursors to other functionalized thiophenes. asianpubs.orgasianpubs.org The study of positional isomers is also crucial, as the biological and material properties of thiophene compounds can vary significantly with the substitution pattern on the ring. jst.go.jp

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H10S

Molecular Weight

126.22 g/mol

IUPAC Name

3-ethyl-2-methylthiophene

InChI

InChI=1S/C7H10S/c1-3-7-4-5-8-6(7)2/h4-5H,3H2,1-2H3

InChI Key

RBRAJDCWXUJHIY-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(SC=C1)C

Origin of Product

United States

Synthetic Methodologies for Thiophene, 3 Ethyl 2 Methyl and Its Derivatives

Direct Synthetic Routes to 2-Ethyl-3-Methylthiophene (B12644021)

The synthesis of 3-ethyl-2-methylthiophene can be achieved by modifying a thiophene (B33073) precursor that already contains a methyl group at the 3-position. These routes typically involve introducing an ethyl group at the adjacent 2-position.

Alkylation of Thiophene Precursors (e.g., 3-Methylthiophene (B123197) with Ethylating Agents)

Direct alkylation of 3-methylthiophene presents a straightforward approach to introduce an ethyl group. This electrophilic substitution reaction is a cornerstone of aromatic chemistry, adapted for thiophenes which are known to be highly reactive. The reaction involves treating 3-methylthiophene with an ethylating agent in the presence of a catalyst. ontosight.ai

The regioselectivity of this reaction is crucial. For 3-methylthiophene, the incoming electrophile can attack the C2, C4, or C5 position. The C2 and C5 positions are α-positions and are generally more reactive than the β-positions (C3 and C4). The alkylation of 3-methylthiophene with olefins over solid acid catalysts, such as zeolites, has been studied as a method to increase the molecular weight of sulfur compounds in fuel, facilitating their removal by distillation. acs.orgresearchgate.netanr.fr In these studies, using 3-methylthiophene and an olefin like 2-methyl-2-butene (B146552) over a zeolitic catalyst at 358 K resulted in the formation of various alkylated products. acs.orgresearchgate.net While not using an ethylating agent directly, this research demonstrates the feasibility of alkylating the 3-methylthiophene ring. For the synthesis of 3-ethyl-2-methylthiophene, an ethylating agent such as ethyl bromide or diethyl sulfate (B86663) would be used with a suitable Lewis acid or solid acid catalyst. The directing effect of the C3-methyl group and the inherent reactivity of the α-positions would favor substitution at the C2 and C5 positions.

Table 1: Catalysts and Conditions for Alkylation of 3-Methylthiophene

Catalyst Type Olefin Reactant Temperature Key Findings Reference
Zeolitic Catalysts (e.g., USY) 2-Methyl-2-butene 358 K Achieved ~90% conversion, demonstrating effective alkylation. acs.org
Silica-supported heteropolyacids 2-Methyl-2-butene N/A Showed high activity and selectivity compared to zeolites. anr.fr

Friedel-Crafts Acylation Approaches (for related carboxylate precursors)

An alternative to direct alkylation is a two-step sequence involving Friedel-Crafts acylation followed by reduction. This method can offer better control over regioselectivity. The Friedel-Crafts acylation of thiophene and its derivatives preferentially occurs at the α-position (C2 or C5) due to the superior stabilization of the cationic intermediate through resonance. derpharmachemica.comstackexchange.com

For 3-methylthiophene, acylation is expected to occur predominantly at the 2- and 5-positions. By introducing an acetyl group via reaction with acetyl chloride or acetic anhydride (B1165640) and a Lewis acid catalyst (e.g., AlCl₃, SnCl₄), one can form 2-acetyl-3-methylthiophene. researchgate.netgoogle.com Subsequent reduction of the ketone functionality, for instance through a Wolff-Kishner or Clemmensen reduction, would yield the desired 3-ethyl-2-methylthiophene.

A related strategy involves the synthesis of carboxylate precursors, which can be transformed into the target molecule. For example, the synthesis of ethyl 3-methylthiophene-2-carboxylate has been achieved by first halogenating 3-methylthiophene at the 2-position, followed by the formation of a Grignard reagent and subsequent reaction with an appropriate carboxylating agent like ethyl chloroformate. Another route is the direct Friedel-Crafts reaction of 3-methylthiophene with ethyl chlorooxoacetate. chemicalbook.com

Table 2: Synthesis of Thiophene Carboxylate Precursors

Starting Material Key Reagents Product Significance Reference
3-Methylthiophene 1. N-Bromosuccinimide (NBS) 2. Mg, Ethyl Chloroformate Ethyl 3-methylthiophene-2-carboxylate Forms a key carboxylate precursor via a Grignard intermediate.
2-Methylthiophene (B1210033) 1. 3-Bromo-2-methylthiophene 2. i-PrMgCl/LiCl 3. Ethyl Chloroformate Ethyl 2-methylthiophene-3-carboxylate A safe, scalable process for a related isomer, highlighting the utility of organometallic intermediates. jst.go.jpnih.govtandfonline.com

Multi-Component Reactions for Substituted Thiophenes

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the reactants. tandfonline.com These methods are powerful tools for building complex heterocyclic rings like thiophene from simple, acyclic precursors.

Gewald Reaction and Related Cyclization Strategies

The Gewald aminothiophene synthesis is a well-known MCR that produces polysubstituted 2-aminothiophenes. wikipedia.orgresearchgate.net The reaction involves the condensation of a ketone (or aldehyde), an α-cyanoester (or other activated methylene (B1212753) compound), and elemental sulfur in the presence of a base. arkat-usa.orgnih.govthieme-connect.com

The general mechanism begins with a Knoevenagel condensation between the ketone and the activated nitrile, followed by the addition of sulfur, cyclization, and tautomerization to yield the 2-aminothiophene product. derpharmachemica.comwikipedia.org While this reaction directly produces 2-aminothiophenes, these products can serve as versatile intermediates for further functionalization. To synthesize derivatives related to 3-ethyl-2-methylthiophene, one could envision using 3-pentanone (B124093) as the ketone component. The resulting thiophene would possess the required ethyl and methyl groups at the 4- and 5-positions, respectively, along with an amino group at C2 and an activating group at C3. Subsequent chemical transformations would be necessary to remove the amino and activating groups to arrive at the target scaffold.

Table 3: Overview of the Gewald Reaction

Reactant 1 Reactant 2 Reactant 3 Catalyst Product Type Reference
Ketone/Aldehyde α-Cyanoester Elemental Sulfur Organic Base (e.g., Morpholine) Polysubstituted 2-Aminothiophenes wikipedia.orgrroij.com
Ketone Malononitrile Elemental Sulfur L-Proline Polysubstituted 2-Aminothiophenes thieme-connect.com

Reactions Involving Activated Acetylenic Compounds, Haloacetates, and Thio-compounds

The construction of the thiophene ring can also be achieved through cyclization reactions involving acetylenic precursors. These methods offer alternative regiochemical outcomes compared to the Gewald reaction.

One notable example is the Fiesselmann thiophene synthesis, which typically involves the condensation of α,β-acetylenic esters with thioglycolic acid derivatives. derpharmachemica.com A modern variation of this approach utilizes ynone trifluoroborate salts, which undergo a base-promoted condensation with alkylthiols to generate thiophene boronates with complete regiocontrol. core.ac.uk

Other strategies employ [3+2] cycloaddition reactions. For instance, an efficient protocol for synthesizing highly functionalized thiophenes has been developed via the reaction of a β-oxodithioester with a dialkyl acetylenedicarboxylate, promoted by a base like 4-dimethylaminopyridine (B28879) (DMAP). acs.org Furthermore, multicomponent reactions involving isoquinoline, alkyl bromides, activated acetylenic compounds, and isothiocyanates have been shown to produce thiophene derivatives under mild, solvent-free conditions using ZnO nanorods as a catalyst. bohrium.com

Condensation Reactions for Thiophene Ring Construction

Condensation reactions provide a classical and robust means of forming the thiophene ring. The Paal-Knorr thiophene synthesis is a primary example, involving the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent. derpharmachemica.comwikipedia.org To synthesize 3-ethyl-2-methylthiophene via this method, the required starting material would be 3-methylheptane-2,5-dione. The reaction proceeds by thionation of one of the carbonyl groups, followed by tautomerization and cyclization, with the final dehydration step driven by the formation of the aromatic thiophene ring.

Another important method is the Hinsberg thiophene synthesis, which involves the condensation of a 1,2-dicarbonyl compound (like an α-dicarbonyl) with diethyl thiodiacetate in the presence of a strong base. This reaction leads to the formation of a thiophene-2,5-dicarboxylate.

These condensation methods are fundamental in heterocyclic chemistry and provide reliable pathways to a wide array of substituted thiophenes, including precursors to the title compound.

Synthesis via Functionalized Alkynes and Cyclization Reactions

The construction of the thiophene ring through the cyclization of functionalized alkynes represents a powerful and atom-economical approach. mdpi.com These methods often allow for the regioselective formation of substituted thiophenes from readily available starting materials. mdpi.comresearchgate.net Metal-catalyzed heterocyclization, in particular, has emerged as a key strategy. This process typically involves the activation of a carbon-carbon triple bond in an alkyne substrate by a metal catalyst, followed by an intramolecular nucleophilic attack by a sulfur-containing group. mdpi.com

Recent advancements have highlighted the use of various catalysts and reaction conditions to achieve high efficiency and selectivity. For instance, copper-catalyzed tandem reactions and palladium-catalyzed cycloisomerizations have been successfully employed in the synthesis of diverse thiophene derivatives. mdpi.com The choice of solvent, which can range from polar aprotic to nonpolar and even unconventional media like ionic liquids, can also play a critical role in the reaction outcome. mdpi.com

Preparation of Halogenated Thiophene Intermediates

Halogenated thiophenes are versatile intermediates in the synthesis of more complex derivatives. The introduction of a halogen atom provides a reactive handle for subsequent cross-coupling reactions, Grignard reagent formation, and other functional group transformations.

Selective Halogenation of Methylthiophenes (e.g., Chlorination with Sulfuryl Chloride)

The selective halogenation of methylthiophenes, such as 3-methylthiophene, is a critical step in many synthetic routes. Sulfuryl chloride (SO₂Cl₂) is a commonly used reagent for the chlorination of thiophenes and other aromatic compounds. colab.wsganeshremedies.com This reagent can offer greater selectivity compared to gaseous chlorine. ganeshremedies.com The reaction of 3-methylthiophene with sulfuryl chloride can be controlled to achieve regioselective chlorination, typically at the more reactive positions of the thiophene ring. colab.ws The reaction conditions, including temperature and the presence of catalysts, are crucial for directing the selectivity of the chlorination. google.com For instance, chlorination of 3-methylthiophene at low temperatures can yield 2-chloro-3-methylthiophene (B80250) with good yields.

ReagentSubstrateProductConditionsYield
Sulfuryl Chloride3-Methylthiophene2-Chloro-3-methylthiopheneLow Temperature (~15°C)~64-70%

Derivatization and Functionalization Strategies

The functionalization of the thiophene core is essential for tuning the electronic and biological properties of the final compounds. A range of derivatization strategies have been developed to introduce various functional groups onto the thiophene ring.

Carboxylation via Grignard Chemistry

Grignard chemistry provides a classic and effective method for introducing a carboxylic acid group onto the thiophene ring. libretexts.org This process involves the formation of a thiophenyl Grignard reagent, which then reacts with carbon dioxide in a nucleophilic addition reaction. libretexts.org The resulting magnesium carboxylate is subsequently protonated with an aqueous acid to yield the free carboxylic acid. libretexts.org

For the synthesis of 3-ethyl-2-methylthiophene derivatives, a halogenated precursor, such as 3-bromo-2-methylthiophene, is first reacted with magnesium metal to form the corresponding Grignard reagent. tandfonline.comresearchgate.net The presence of lithium chloride has been shown to accelerate the formation of the Grignard reagent from less reactive bromothiophenes. tandfonline.comresearchgate.net This Grignard reagent can then be carboxylated by bubbling dry carbon dioxide through the reaction mixture.

Starting MaterialReagentsIntermediateFinal ProductKey Considerations
3-Bromo-2-methylthiophene1. Mg, LiCl2. CO₂3. H₃O⁺2-Methyl-3-thienylmagnesium bromide2-Methylthiophene-3-carboxylic acidLiCl accelerates Grignard formation. tandfonline.comresearchgate.net

Formation of Thiophene-Carboxylate Esters

Thiophene-carboxylate esters are valuable intermediates and final products in their own right. They can be synthesized through several methods, most commonly via the esterification of the corresponding carboxylic acid or through direct carbonylation reactions.

The Fischer esterification, a well-established method, involves reacting the thiophene-carboxylic acid with an alcohol (e.g., ethanol) in the presence of a strong acid catalyst, such as sulfuric acid, typically under reflux conditions. This method is straightforward but requires the prior synthesis of the carboxylic acid.

Alternatively, palladium-catalyzed carbonylation offers a more direct route to the ester, avoiding the isolation of the carboxylic acid. In this approach, a halogenated thiophene is reacted with carbon monoxide and an alcohol in the presence of a palladium catalyst.

Starting MaterialReagentsProductMethod
3-Methylthiophene-2-carboxylic acidEthanol, H₂SO₄ (catalyst)Ethyl 3-methylthiophene-2-carboxylateFischer Esterification
2-Methylthiophene(Several steps)Ethyl 2-methylthiophene-3-carboxylateMulti-step, scalable process nih.gov

Preparation of Schiff Bases and Related Imine Derivatives

Schiff bases, or imine derivatives, are an important class of compounds with a wide range of applications, including in medicinal chemistry. asianpubs.orguobaghdad.edu.iq They are typically formed through the condensation reaction of a primary amine with an aldehyde or ketone. asianpubs.orgekb.eg

In the context of thiophene chemistry, aminothiophene derivatives serve as the primary amine component. For example, methyl or ethyl 2-aminothiophene-3-carboxylate derivatives can be synthesized in a one-pot reaction from a ketone, elemental sulfur, and an appropriate cyanoacetate (B8463686) ester. asianpubs.org These aminothiophenes can then be reacted with an aldehyde, such as salicylaldehyde, in the presence of an acid catalyst to form the corresponding Schiff base. asianpubs.org

A study detailed the synthesis of a Schiff base by reacting methyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate with 5-bromo-2-hydroxybenzaldehyde. nih.gov This highlights the versatility of aminothiophene derivatives in forming complex structures.

Amine ComponentAldehyde/Ketone ComponentProduct TypeReaction Conditions
Methyl/Ethyl 2-aminothiophene-3-carboxylate derivativesSalicylaldehydeThiophene-based Schiff BaseEthanol, H₂SO₄ (catalyst), reflux asianpubs.org
Methyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate5-Bromo-2-hydroxybenzaldehydeThiophene-based Schiff BaseEthanol nih.gov

Electrophilic Substitution Reactions (e.g., Nitration)

The thiophene ring is characterized by its electron-rich nature, making it highly susceptible to electrophilic substitution reactions, often with greater reactivity than benzene (B151609). figshare.comfrontiersin.org In the case of substituted thiophenes like 3-ethyl-2-methylthiophene, the position of substitution is directed by the electronic effects of the existing alkyl groups. For 2,3-dialkylthiophenes, the activating, electron-donating nature of the alkyl groups directs incoming electrophiles primarily to the C5 position, which is the most electronically favored and sterically accessible site.

Nitration is a classic example of an electrophilic substitution reaction that has been studied on thiophene derivatives. The reaction typically involves the introduction of a nitro group (-NO₂) onto the thiophene ring. While specific studies on the nitration of 3-ethyl-2-methylthiophene are not extensively documented in publicly available literature, the behavior of the closely related and structurally analogous compound, 2,3-dimethylthiophene (B3031705), provides significant insight into the expected reactivity and outcomes.

The nitration of 2,3-dimethylthiophene would be expected to yield 2,3-dimethyl-5-nitrothiophene as the major product. This is consistent with the established principles of electrophilic substitution on the thiophene nucleus, where substitution at the α-position (C5) is strongly favored over the β-position (C4).

Various nitrating agents and conditions can be employed, ranging from traditional mixed-acid systems to more modern, milder reagents that offer greater control and functional group tolerance. nih.gov For instance, the use of N-nitropyrazole in the presence of a Lewis acid catalyst like Indium(III) trifluoromethanesulfonate (B1224126) (In(OTf)₃) in a solvent such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) has proven effective for the nitration of various substituted thiophenes, affording the desired products in good yields under controlled conditions. nih.gov

Below is a table summarizing representative conditions for the nitration of substituted thiophenes, which are applicable by analogy to 3-ethyl-2-methylthiophene.

Nitrating SystemSubstrate ExampleCatalyst/SolventConditionsMajor ProductYield
Nitric Acid / Sulfuric Acid2,3-Dimethylthiophene (by analogy)H₂SO₄Controlled low temperature2,3-Dimethyl-5-nitrothiopheneModerate to high
N-NitropyrazoleSubstituted ThiophenesIn(OTf)₃ / HFIP80 °CMononitrated Thiophene46-84% nih.gov
Nitric Acid SaltsN,N-dimethyl-p-toluidineTrifluoroacetic acid (TFA)1 hN,N-dimethyl-2-nitro-p-toluidine94% sci-hub.se

Oxidation Reactions to Sulfur-Containing Derivatives (e.g., Sulfoxides, Sulfones)

The sulfur atom in the thiophene ring can be oxidized to form two stable higher oxidation state derivatives: thiophene-1-oxides (sulfoxides) and thiophene-1,1-dioxides (sulfones). This transformation significantly alters the electronic properties of the thiophene ring, converting the electron-rich aromatic heterocycle into an electron-deficient diene system. These oxidized derivatives serve as versatile intermediates in organic synthesis, particularly as dienes in Diels-Alder reactions.

The oxidation of thiophenes requires careful selection of oxidizing agents and reaction conditions to control the extent of oxidation. Common oxidants include peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), and hydrogen peroxide (H₂O₂), often in the presence of a catalyst. nih.govorganic-chemistry.org

Synthesis of Thiophene-1-oxides (Sulfoxides)

The oxidation of a thiophene to a sulfoxide (B87167) is challenging because the sulfoxide is often more susceptible to oxidation than the starting thiophene, leading to the formation of the corresponding sulfone. oup.com However, the isolation of stable thiophene-1-oxides has been achieved, particularly when the ring is substituted with bulky groups that provide kinetic stability, preventing both further oxidation and dimerization. oup.com

For 2,3-dialkylthiophenes, oxidation with one equivalent of an oxidizing agent like m-CPBA can yield the sulfoxide. The stability and isolability of the sulfoxide can be enhanced by conducting the reaction in the presence of a Lewis acid, such as boron trifluoride etherate (BF₃·Et₂O). The Lewis acid coordinates to the sulfoxide oxygen, deactivating it towards further oxidation and allowing for its isolation or in-situ trapping. oup.comacs.org

Synthesis of Thiophene-1,1-dioxides (Sulfones)

Further oxidation of the thiophene ring, either from the starting thiophene using excess oxidant or from the intermediate sulfoxide, yields the highly stable thiophene-1,1-dioxide. figshare.comnih.gov The direct oxidation of substituted thiophenes to their corresponding sulfones is a common transformation, readily achieved using reagents like m-CPBA in a solvent such as dichloromethane. figshare.comnih.gov Other efficient methods for the oxidation of sulfides to sulfones include using hydrogen peroxide with various catalysts, which are often considered "green" alternatives. organic-chemistry.orgresearchgate.netrsc.org For example, catalysts like chromium-substituted polyoxometalates or carboxylated multi-walled carbon nanotubes (MWCNTs-COOH) have been shown to effectively promote the oxidation of sulfides to sulfones using 30% H₂O₂. researchgate.netrsc.org

The table below details typical conditions for the oxidation of substituted thiophenes to their sulfoxide and sulfone derivatives, which would be applicable for the synthesis of 3-ethyl-2-methylthiophene-1-oxide and 3-ethyl-2-methylthiophene-1,1-dioxide.

Target DerivativeOxidizing SystemSubstrate ExampleConditionsYield
Sulfoxide (Thiophene-1-oxide)m-CPBA (1 equiv) / BF₃·Et₂O3,4-Di-t-butylthiopheneCH₂Cl₂, low temp.Good oup.com
Sulfone (Thiophene-1,1-dioxide)m-CPBA (>2 equiv)Butyl-substituted oligothiophenesDichloromethaneNot specified figshare.comnih.gov
Sulfone (Thiophene-1,1-dioxide)30% H₂O₂ / MWCNTs-COOHAlkyl/Aryl SulfidesSolvent-free, room temp.Excellent rsc.org
Sulfone (Thiophene-1,1-dioxide)30% H₂O₂ / Cr-polyoxometalateSulfidesSolvent-free, mild conditions94-100% researchgate.net

Chemical Reactivity and Mechanistic Investigations

Regioselectivity in Electrophilic Aromatic Substitution (EAS)

The regioselectivity of electrophilic aromatic substitution (EAS) on the 3-ethyl-2-methylthiophene ring is governed by the inherent reactivity of the thiophene (B33073) nucleus and the directing effects of the two alkyl substituents. The thiophene ring is an electron-rich aromatic system, and substitution occurs more readily than on benzene (B151609). Generally, the α-positions (C2 and C5) of thiophene are significantly more reactive towards electrophiles than the β-positions (C3 and C4) due to superior stabilization of the cationic intermediate (sigma complex).

In 3-ethyl-2-methylthiophene, positions 2 and 3 are occupied, leaving positions 4 and 5 available for substitution. Both the methyl and ethyl groups are alkyl substituents, which are classified as activating groups that direct incoming electrophiles to the ortho and para positions. masterorganicchemistry.com

The 2-methyl group activates the ring and directs substitution to its adjacent positions, C3 (occupied) and the electronically-favored C5.

The 3-ethyl group also activates the ring and directs to its adjacent positions, C2 (occupied) and C4.

The combined influence of these factors results in a strong preference for substitution at the C5 position. The C5 position is an α-position, which is inherently the most reactive site on a thiophene ring. mdpi.com Furthermore, it is electronically activated by the 2-methyl group. While the 3-ethyl group directs to the C4 position, this is a β-position and receives a weaker directing influence compared to the synergy favoring the C5 position. Therefore, electrophilic attack on 3-ethyl-2-methylthiophene occurs with high regioselectivity at the C5 position.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of 3-Ethyl-2-methylthiophene
ReactionReagentsMajor ProductJustification
NitrationHNO₃/H₂SO₄3-Ethyl-2-methyl-5-nitrothiopheneAttack at the most activated α-position (C5).
BrominationBr₂/FeBr₃5-Bromo-3-ethyl-2-methylthiopheneAttack at the most activated α-position (C5).
Friedel-Crafts AcylationRCOCl/AlCl₃5-Acyl-3-ethyl-2-methylthiopheneAttack at the most activated α-position (C5).
SulfonationFuming H₂SO₄3-Ethyl-2-methylthiophene-5-sulfonic acidAttack at the most activated α-position (C5).

Nucleophilic Reactivity of the Thiophene Ring System

The thiophene ring is an electron-rich heterocycle, and the presence of electron-donating alkyl groups like methyl and ethyl in 3-ethyl-2-methylthiophene further increases its electron density. Consequently, the ring system is inherently unreactive towards nucleophiles. Nucleophilic aromatic substitution is not a typical reaction pathway for this compound under standard conditions.

However, the thiophene ring can be rendered susceptible to nucleophilic attack through metabolic activation, specifically S-oxidation. femaflavor.org Cytochrome P450 enzymes can oxidize the sulfur atom to form a thiophene-S-oxide. This intermediate is a more reactive electrophile. For substituted thiophenes, this S-oxide can undergo a Michael-type addition with biological nucleophiles, such as the thiol group of glutathione. femaflavor.org Studies on related substituted thiophenes have shown that following S-oxidation, the C2 position becomes the most vulnerable site for nucleophilic attack. femaflavor.org Therefore, while the parent compound is resistant to nucleophiles, its oxidized metabolites can readily react with them.

Reaction Kinetics and Mechanisms of Thiophene Formation and Derivatization

Mechanisms of Derivatization

The primary mechanism for the derivatization of the 3-ethyl-2-methylthiophene ring is electrophilic aromatic substitution (EAS). The mechanism proceeds in two principal steps:

Attack by the electrophile: The π-electron system of the thiophene ring acts as a nucleophile, attacking an electrophile (E⁺) to form a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. chemistry.coach

Deprotonation: A base removes a proton from the carbon atom that formed the bond with the electrophile, restoring the aromaticity of the thiophene ring. chemistry.coach

Mechanisms of Thiophene Formation

Side-Chain versus Ring Reactivity

A key aspect of the chemistry of 3-ethyl-2-methylthiophene is the competition between reactions occurring on the aromatic ring and those occurring on the alkyl side chains. The reaction pathway is dictated by the choice of reagents and conditions.

Ring Reactivity: As discussed, the thiophene ring undergoes electrophilic aromatic substitution. These reactions typically require polar conditions and a catalyst (often a Lewis acid) to generate a strong electrophile. chemistry.coach The outcome is the substitution of a hydrogen atom on the ring, predominantly at the C5 position.

Side-Chain Reactivity: The alkyl side chains (ethyl and methyl groups) are susceptible to free-radical substitution, particularly at the positions alpha to the aromatic ring (the -CH₂- of the ethyl group and the -CH₃ group). These reactions proceed via a radical chain mechanism and are initiated by heat or UV light, often in non-polar solvents. thieme-connect.de A common reagent for this transformation is N-bromosuccinimide (NBS). This type of reaction is faster than electrophilic substitution on the aromatic ring under radical conditions. thieme-connect.de For the ethyl group, substitution will occur preferentially at the benzylic-like methylene (B1212753) (-CH₂-) position over the terminal methyl (-CH₃) position due to the greater stability of the resulting radical intermediate.

Table 2: Comparison of Ring vs. Side-Chain Reactivity for 3-Ethyl-2-methylthiophene
Reactivity TypeTypical ReagentsConditionsMechanismPrimary Product Type
Ring SubstitutionBr₂, FeBr₃ or HNO₃, H₂SO₄Dark, Lewis acid catalystElectrophilic Aromatic SubstitutionSubstitution at C5 of the thiophene ring.
Side-Chain SubstitutionN-Bromosuccinimide (NBS)UV light or heat, radical initiator (e.g., AIBN)Free RadicalSubstitution at the -CH₂- of the ethyl group or the -CH₃ group.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural analysis of organic molecules, and for 3-ethyl-2-methylthiophene, it provides unambiguous evidence for the arrangement of its constituent atoms.

The ¹H NMR spectrum of 3-ethyl-2-methylthiophene displays characteristic signals that correspond to the different types of protons in the molecule. The aromatic protons on the thiophene (B33073) ring typically appear in the range of δ 6.8-7.2 ppm. The protons of the ethyl group exhibit a quartet for the methylene (B1212753) (-CH2-) protons and a triplet for the methyl (-CH3) protons, a classic ethyl pattern. The methyl group attached directly to the thiophene ring resonates as a singlet, typically in the range of δ 2.4-2.6 ppm due to the deshielding effect of the aromatic ring. acs.org

¹³C NMR spectroscopy provides insights into the carbon framework of the molecule. The carbon atoms of the thiophene ring show distinct resonances, with C-2 and C-5 typically appearing at lower field (δ 140-160 ppm) compared to C-3 and C-4 (δ 120-140 ppm). acs.org The carbons of the alkyl substituents resonate in the aliphatic region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Data for 3-ethyl-2-methylthiophene

Atom ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
Thiophene H-4 ~6.9 ~125-135
Thiophene H-5 ~7.1 ~120-130
Ethyl -CH₂- Quartet, ~2.7 ~25
Ethyl -CH₃ Triplet, ~1.2 ~15
Ring -CH₃ Singlet, ~2.5 ~15
Thiophene C-2 - ~140-150

Two-dimensional NMR techniques are instrumental in confirming the structural assignments made from 1D NMR spectra. rsc.org

COSY (Correlation Spectroscopy): A COSY experiment on 3-ethyl-2-methylthiophene would show correlations between the methylene and methyl protons of the ethyl group, confirming their connectivity. It would also reveal any coupling between the aromatic protons on the thiophene ring.

HMQC (Heteronuclear Multiple Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. For instance, it would link the singlet proton signal of the ring-methyl group to its corresponding carbon signal and the aromatic proton signals to their respective ring carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for establishing long-range connectivity. It shows correlations between protons and carbons that are two or three bonds apart. For example, the protons of the ring-methyl group would show a correlation to the C-2 and C-3 carbons of the thiophene ring, while the methylene protons of the ethyl group would show correlations to the C-3 and C-2 carbons, definitively confirming the substitution pattern.

Vibrational Spectroscopy

Vibrational spectroscopy provides information about the functional groups and bonding within a molecule.

The IR spectrum of 3-ethyl-2-methylthiophene exhibits characteristic absorption bands that are indicative of its structure. acs.org Aromatic C-H stretching vibrations are typically observed between 3100 and 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl and methyl groups appear between 3000 and 2850 cm⁻¹. acs.org The stretching vibrations of the C=C bonds within the thiophene ring are found in the 1500 to 1600 cm⁻¹ region, which is characteristic of the aromatic nature of the ring system. acs.org

Table 2: Key IR Absorption Bands for 3-ethyl-2-methylthiophene

Vibrational Mode Expected Frequency Range (cm⁻¹)
Aromatic C-H Stretch 3100 - 3000
Aliphatic C-H Stretch 3000 - 2850
Thiophene Ring C=C Stretch 1600 - 1500

Electronic Spectroscopy

Electronic spectroscopy probes the electronic transitions within a molecule.

The UV-Vis spectrum of thiophene and its derivatives is characterized by absorption bands arising from π → π* electronic transitions within the aromatic ring. For alkyl-substituted thiophenes like 3-ethyl-2-methylthiophene, these absorptions are typically observed in the ultraviolet region. The position of the maximum absorption (λmax) can be influenced by the substitution pattern on the thiophene ring. It is expected that 3-ethyl-2-methylthiophene would exhibit a λmax around 230-240 nm.

Table 3: Predicted UV-Vis Absorption Data for 3-ethyl-2-methylthiophene

Solvent Predicted λmax (nm) Transition

Mass Spectrometry (MS)

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound. For Thiophene, 3-ethyl-2-methyl-, with a molecular formula of C₇H₁₀S, the expected molecular weight is approximately 126.22 g/mol . nih.gov Electron ionization (EI) mass spectra of simple alkylthiophenes are typically characterized by a stable and abundant molecular ion (M⁺·). The primary fragmentation pathways often involve the cleavage of the alkyl substituents. For 3-ethyl-2-methylthiophene, this would likely involve the loss of a methyl radical (·CH₃) or an ethyl radical (·C₂H₅) from the molecular ion.

The fragmentation of the thiophene ring itself can also occur, though it is less common as the primary fragmentation step for simple alkylated thiophenes due to the stability of the aromatic ring. Distinguishing between isomers, such as 2-ethyl-3-methylthiophene (B12644021) and 3-ethyl-2-methylthiophene, through mass spectrometry alone can be challenging and often relies on subtle differences in the relative abundances of fragment ions, necessitating complementary data from techniques like gas or liquid chromatography. uu.nl

Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful tool for the separation, identification, and quantification of compounds in complex mixtures. This technique is particularly advantageous for analyzing petroleum products and for the characterization of synthesized organic compounds that may not be volatile enough for Gas Chromatography (GC). thermofisher.comresearchgate.net In the context of Thiophene, 3-ethyl-2-methyl-, LC-MS allows for its separation from other isomers and related sulfur-containing compounds present in a sample. researchgate.net

The chromatographic separation is typically achieved using a reversed-phase column, such as a C18 column. The choice of mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, is optimized to achieve effective separation. shimadzu.co.krnih.gov Following separation by the LC system, the analyte enters the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique used in LC-MS for this class of compounds. researchgate.net

Tandem mass spectrometry (LC-MS/MS) provides an additional layer of specificity, enabling the differentiation of structural isomers. rsc.orgreddit.comnih.govnih.govrsc.org By selecting the molecular ion of 3-ethyl-2-methylthiophene (m/z 126) and subjecting it to collision-induced dissociation (CID), a unique fragmentation pattern is generated, which can serve as a fingerprint for positive identification.

Table 1: Mass Spectrometric Data for Thiophene, 3-ethyl-2-methyl- and a Related Isomer

Property Value (Thiophene, 3-ethyl-2-methyl-) Value (cis-2-Ethyl-3-methylthiophane) Reference
Molecular Formula C₇H₁₀S C₇H₁₄S nih.gov
Molecular Weight 126.22 g/mol 130.251 g/mol nih.govnist.gov
Exact Mass 126.05032149 Da 130.251 Da nih.govnist.gov
Primary Ionization Electron Ionization (EI) Electron Ionization (EI) researchgate.netaip.org

| Expected M⁺· (m/z) | 126 | 130 | nist.govresearchgate.net |

Note: Data for the saturated analog, cis-2-Ethyl-3-methylthiophane, is included for comparison. Data for 3-ethyl-2-methylthiophene is based on its isomer, 2-ethyl-3-methylthiophene, as specific experimental data is not available.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for 3-ethyl-2-methylthiophene is not publicly available, extensive research on substituted thiophenes provides a strong basis for predicting its solid-state characteristics. kyoto-u.ac.jp

In a hypothetical crystal of 3-ethyl-2-methylthiophene, one would expect the thiophene ring to be planar, with C-S bond lengths around 1.7 Å and internal C-C bond angles characteristic of a five-membered aromatic heterocycle. The ethyl and methyl groups would be positioned on this plane, and their rotational conformations would influence the specific intermolecular contacts that stabilize the crystal lattice.

Table 2: Representative Crystallographic Data for Substituted Thiophene Derivatives

Compound Space Group Key Intermolecular Interactions Packing Motif Reference
Methyl-Substituted Quaterthiophenes P2₁/a or P2₁/c C-H···S, C-H···π, S···S Herringbone or π-π stacking tandfonline.comtandfonline.com
N-2-pyrazinyl-2-thiophenecarboxamide P-1 N-H···N hydrogen bonds, π-π stacking π-based interactions rsc.org
(2,5-bis(3-alkylthiophen-2-yl)thieno[3,2-b]thiophenes) P-1 or P2₁/c van der Waals (alkyl chains) Lamellar, alternating based on alkyl chain length uky.edu

| Tetrakis(diarylmethyl) substituted bithiophene | Not specified | Steric hindrance dominates | Non-planar thiophene rings | kyoto-u.ac.jp |

This table illustrates general packing principles observed in substituted thiophenes, which would be relevant for understanding the solid-state structure of 3-ethyl-2-methylthiophene.

Advanced Optical and Reflectance Spectroscopic Methods

The electronic and optical properties of thiophene derivatives are of significant interest, particularly for applications in organic electronics. researchgate.net Advanced spectroscopic methods, including UV-Vis absorption and diffuse reflectance spectroscopy, are used to investigate the electronic transitions within these molecules. rsc.org

Substituted thiophenes typically exhibit strong absorption in the ultraviolet region, corresponding to π → π* electronic transitions within the aromatic ring. nii.ac.jp The position of the absorption maximum (λ_max) is sensitive to the nature and position of substituents. Alkyl groups, such as methyl and ethyl, act as auxochromes, generally causing a small red-shift (bathochromic shift) in the absorption spectrum compared to unsubstituted thiophene. A 2-substituent on a thiophene ring tends to conjugate more strongly with the ring system than a 3-substituent, leading to more significant spectral shifts. nii.ac.jp

For solid samples, UV-Vis diffuse reflectance spectroscopy is a valuable non-destructive technique. It measures the light reflected from a powdered sample over a range of wavelengths. The resulting spectrum can be converted to an equivalent absorption spectrum using the Kubelka-Munk equation. This allows for the determination of the optical band gap of the material. mdpi.comuclm.es For 3-ethyl-2-methylthiophene, a broad absorption band in the UV region would be expected, with the exact λ_max influenced by the combined electronic effects of the ethyl and methyl groups. The optical properties of thiophene-based materials are also highly dependent on their aggregation state and molecular packing in the solid form, which can lead to further shifts in the absorption spectra compared to when dissolved in a solvent. aip.org

Table 3: UV Absorption Data for Related Thiophene Compounds

Compound Solvent λ_max (nm) Transition Type Reference
Thiophene Hexane 231 π → π* nii.ac.jp
2-Methylthiophene (B1210033) Not specified 236 π → π* nii.ac.jp
Thiophene/phenylene-based oligomer Not specified ~350-400 π → π* capes.gov.bracs.org

| Bibenzo[c]thiophene derivatives | Toluene | 360-371 | π → π* | rsc.org |

This table provides context for the expected UV absorption characteristics of 3-ethyl-2-methylthiophene.

Computational and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are central to the theoretical investigation of thiophene (B33073) derivatives. d-nb.info These methods provide a framework for modeling the electronic structure and predicting various molecular properties with a high degree of accuracy. isres.org

Density Functional Theory (DFT) has become a standard method for studying the physicochemical properties of organic molecules due to its balance of accuracy and computational cost. isres.org Functionals such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) combined with basis sets like 6-311++G(d,p) are frequently employed to optimize molecular structures and calculate a wide range of parameters for thiophene-based compounds. isres.orgnih.gov

Time-Dependent DFT (TD-DFT) is an extension of DFT used to study molecules in their excited states. researchgate.net It is particularly useful for predicting electronic absorption spectra (UV-Vis) and understanding the nature of electronic transitions within the molecule. researchgate.netbohrium.com

A fundamental step in computational analysis is geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. nih.gov For 3-ethyl-2-methyl-thiophene, this process would yield precise information on bond lengths, bond angles, and dihedral angles.

Studies on analogous alkylated thiophenes provide expected values for these parameters. For instance, the C-S bond length in the thiophene ring is typically around 1.70–1.71 Å, while the C=C double bonds are approximately 1.34 Å and the C-C single bonds are about 1.41 Å, reflecting the ring's aromatic character. The optimized geometry is crucial as it serves as the foundation for all subsequent property calculations. nih.gov

Table 1: Illustrative Structural Parameters for a Thiophene Derivative (DFT/B3LYP) Note: This table presents typical data obtained from DFT calculations for a substituted thiophene and is for illustrative purposes.

Parameter Bond/Angle Calculated Value
Bond Length C-S ~1.71 Å
C=C ~1.34 Å
C-C ~1.41 Å
Bond Angle C-S-C ~93°
C-C-S ~109°

DFT calculations are highly effective in predicting the vibrational spectra (Infrared and Raman) of molecules. nih.govacs.org Each calculated frequency corresponds to a specific normal mode of vibration, such as stretching, bending, or rocking of atomic groups. mdpi.com For 3-ethyl-2-methyl-thiophene, these calculations would identify characteristic vibrational modes for the thiophene ring, the C-H bonds, and the attached ethyl and methyl groups.

Theoretical frequency values are often systematically higher than experimental ones due to the harmonic approximation used in the calculations. nih.gov Therefore, they are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to improve agreement with experimental data. nih.gov The analysis of potential energy distribution (PED) is used to assign the calculated frequencies to specific vibrational modes. nih.gov

Table 2: Example of Predicted Vibrational Frequencies for an Alkylated Thiophene Note: This table illustrates the type of data generated from vibrational frequency calculations. The assignments are general.

Experimental (cm⁻¹) Calculated (Scaled, cm⁻¹) Vibrational Assignment (PED)
~3100 ~3095 Aromatic C-H stretch
~2960 ~2955 Asymmetric CH₃ stretch
~2870 ~2865 Symmetric CH₃ stretch
~1480 ~1475 Thiophene ring C=C stretch
~1370 ~1365 CH₃ bending

The electronic properties of a molecule are governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.govnih.gov A smaller energy gap suggests higher reactivity and greater polarizability. researchgate.net For a related isomer, 2-ethyl-5-methylthiophene (B1332078), the HOMO-LUMO gap has been calculated to be 5.2 eV.

From the energies of the HOMO and LUMO, other important electronic parameters can be derived:

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

These values are then used to calculate global reactivity descriptors such as electronegativity (χ), chemical potential (μ), and chemical hardness (η), which further quantify the molecule's reactivity. isres.org

Table 3: Illustrative Electronic Properties Calculated for a Thiophene Derivative Note: Values are examples derived from DFT calculations for similar compounds.

Parameter Symbol Formula Illustrative Value (eV)
HOMO Energy EHOMO - -5.9
LUMO Energy ELUMO - -0.7
Energy Gap ΔE ELUMO - EHOMO 5.2
Ionization Potential I -EHOMO 5.9
Electron Affinity A -ELUMO 0.7

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the distribution of electronic charge on a molecule's surface. nih.govuni-muenchen.de It helps in predicting the sites for electrophilic and nucleophilic reactions. The MEP map is color-coded:

Red/Yellow: Regions of negative potential, which are electron-rich and susceptible to electrophilic attack.

Blue: Regions of positive potential, which are electron-poor and susceptible to nucleophilic attack.

Green: Regions of neutral potential.

For 3-ethyl-2-methyl-thiophene, the MEP map would likely show negative potential (red) localized around the sulfur atom due to its lone pairs and over the π-system of the thiophene ring, indicating these are the primary sites for interaction with electrophiles. nih.govmdpi.com The regions around the hydrogen atoms of the alkyl groups would exhibit positive potential (blue). nih.gov

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals from a DFT calculation into a more intuitive picture of localized bonds and lone pairs, akin to a Lewis structure. uni-muenchen.de This method provides detailed insights into electron delocalization, intramolecular charge transfer, and hyperconjugative interactions. d-nb.infonih.gov

The analysis quantifies the stabilization energy, E(2), associated with the interaction between a filled "donor" NBO and a vacant "acceptor" NBO. stackexchange.comnumberanalytics.com Larger E(2) values indicate stronger interactions and greater stabilization of the molecule. For 3-ethyl-2-methyl-thiophene, NBO analysis would reveal significant delocalization from the sulfur lone pairs (donors) to the antibonding C-C orbitals (acceptors) of the ring, which is a key contributor to thiophene's aromatic stability. It would also show hyperconjugative interactions involving the C-H and C-C bonds of the ethyl and methyl substituents with the thiophene ring.

Table 4: Example of NBO Second-Order Perturbation Analysis for a Thiophene Derivative Note: This table illustrates key donor-acceptor interactions and their stabilization energies.

Donor NBO (i) Acceptor NBO (j) Stabilization Energy E(2) (kcal/mol)
LP (S) π*(C=C) High (e.g., >10)
π (C=C) π*(C-C) Moderate (e.g., 2-5)

Density Functional Theory (DFT) and Time-Dependent DFT (TDDFT)[15],[12],[16],[19],[24],[25],

Electron Localization Function (ELF) Diagrams

The Electron Localization Function (ELF) is a theoretical method used to analyze the degree of electron localization in a molecule, providing a clear picture of chemical bonding and lone pairs. nih.govaps.org It maps regions of space where the probability of finding a pair of electrons is high. aps.org For Thiophene, 3-ethyl-2-methyl-, an ELF analysis would reveal distinct localization domains.

The ELF is defined in a way that its values are confined to a range between 0 and 1. aps.org

Values close to 1.0: Indicate a high degree of electron localization, characteristic of covalent bonds and lone pairs. In the thiophene ring, high ELF values would be expected in the regions of the C-C and C-S covalent bonds, as well as around the sulfur atom corresponding to its lone pair electrons.

Values around 0.5: Represent a state of delocalized electrons, similar to a uniform electron gas. aps.org This would be observed in the metallic bonding regions. aps.org

Values close to 0: Signify regions with a very low electron density, such as the areas far from the atomic nuclei.

ELF diagrams for thiophene derivatives qualitatively demonstrate charge distribution and help in understanding the molecule's electronic structure. nih.govsemanticscholar.org The analysis helps to visualize the spatial arrangement of valence electrons, distinguishing bonding electrons from non-bonding ones.

Fukui Function Analysis for Electrophilic and Nucleophilic Sites

Fukui function analysis is a key concept within Density Functional Theory (DFT) used to predict the most reactive sites within a molecule for electrophilic, nucleophilic, and radical attacks. researchgate.netsemanticscholar.org This function measures the change in electron density at a specific point in the molecule as the total number of electrons changes. semanticscholar.org For Thiophene, 3-ethyl-2-methyl-, this analysis identifies which atoms are most susceptible to attack.

The condensed Fukui functions are calculated for each atom (k) in the molecule to determine its reactivity:

Nucleophilic Attack (fk+): Identifies the most likely sites for an electrophile to attack.

Electrophilic Attack (fk-): Identifies the most probable sites for a nucleophile to attack.

Radical Attack (fk0): Predicts the sites most susceptible to radical attack.

In studies of related thiophene derivatives, Fukui analysis has successfully identified specific carbon and heteroatoms as the most reactive centers. nih.govresearchgate.net For instance, in one study, the C4 atom of a thiophene derivative was found to be the most reactive for nucleophilic attack, while the N9 atom was the most reactive for electrophilic attack. researchgate.net A similar analysis for Thiophene, 3-ethyl-2-methyl- would provide quantitative predictions of its chemical reactivity.

Table 1: Predicted Reactive Sites from Fukui Function Analysis This table is a hypothetical representation based on typical findings for substituted thiophenes.

Atom Site Predicted Susceptibility for Nucleophilic Attack (f+) Predicted Susceptibility for Electrophilic Attack (f-)
S1 Thiophene Ring Moderate High
C2 Thiophene Ring Low Moderate
C3 Thiophene Ring Low Moderate
C4 Thiophene Ring High Low
Theoretical UV-Vis Spectra Prediction

Theoretical prediction of Ultraviolet-Visible (UV-Vis) spectra is a valuable tool for understanding the electronic transitions within a molecule. Time-Dependent Density Functional Theory (TD-DFT) is a common method used for this purpose, often in conjunction with a solvent model like the Polarizable Continuum Model (PCM) to simulate solution-phase spectra. nih.govsemanticscholar.org

For Thiophene, 3-ethyl-2-methyl-, TD-DFT calculations would predict the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. These calculations typically involve the electronic transitions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). semanticscholar.org

Studies on various thiophene derivatives show that the absorption maxima are sensitive to the type and position of substituents on the thiophene ring. semanticscholar.orgresearchgate.net For example, the addition of more thiophene rings or other aromatic groups can lead to a bathochromic (red) shift in the absorption spectrum. researchgate.netconicet.gov.ar Theoretical predictions for Thiophene, 3-ethyl-2-methyl- would likely show characteristic π-π* transitions, and the results can be compared with experimental data to validate the computational methodology. nih.govsemanticscholar.org

Table 2: Hypothetical Theoretical UV-Vis Data for Thiophene, 3-ethyl-2-methyl-

Solvent Predicted λmax (nm) Oscillator Strength (f) Major Transition
Gas Phase 238 0.15 HOMO -> LUMO
Methanol 242 0.18 HOMO -> LUMO

Molecular Dynamics (MD) and Molecular Mechanics (MMGBSA) Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. rsc.org For Thiophene, 3-ethyl-2-methyl-, MD simulations can provide insights into its conformational dynamics, interactions with solvents, or binding with biological macromolecules. nih.govtandfonline.com These simulations solve Newton's equations of motion for a system of interacting particles, generating a trajectory that describes how the positions and velocities of the particles evolve. rsc.org

Following MD simulations, the Molecular Mechanics/Generalized Born Surface Area (MMGBSA) method can be employed to calculate the binding free energy of the molecule to a receptor. tandfonline.com This approach is particularly useful in drug design and molecular recognition studies to estimate the stability of a ligand-protein complex. Although not directly applicable to the isolated molecule, this methodology highlights how Thiophene, 3-ethyl-2-methyl- could be studied in the context of biological systems. nih.govtandfonline.com

Intermolecular Interaction Analysis

Hirshfeld Surface Analysis and Fingerprint Plots

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions within a crystal lattice. nih.govresearchgate.net The Hirshfeld surface is constructed around a molecule, and the distance from the surface to the nearest nucleus inside (di) and outside (de) is used to generate a normalized contact distance (dnorm).

The dnorm surface is color-coded to identify different types of intermolecular contacts:

Red spots: Indicate close contacts with negative dnorm values, often corresponding to hydrogen bonds. iucr.org

Blue regions: Represent longer contacts with positive dnorm values.

White areas: Show contacts around the van der Waals separation distance where dnorm is close to zero.

This analysis is complemented by 2D fingerprint plots, which summarize all intermolecular contacts as a scatter plot of de versus di. researchgate.netiucr.org For thiophene derivatives, Hirshfeld analysis consistently shows that H···H, C···H/H···C, and O···H/H···O (if applicable) are the most significant intermolecular contacts, contributing substantially to the crystal packing. researchgate.netnih.goviucr.org

Table 3: Typical Intermolecular Contacts for Thiophene Derivatives from Hirshfeld Surface Analysis This table presents a generalized summary based on published data for various thiophene compounds. researchgate.netnih.gov

Contact Type Typical Percentage Contribution Description
H···H 35-55% Represents interactions between hydrogen atoms on adjacent molecules. researchgate.net
C···H / H···C 15-30% Indicates interactions between carbon and hydrogen atoms. nih.gov
S···H / H···S 1-5% Interactions involving the sulfur heteroatom. nih.gov

Conformational Analysis and Torsional Potential Investigations

Conformational analysis of Thiophene, 3-ethyl-2-methyl- involves studying the different spatial arrangements of its atoms that result from rotation around single bonds, particularly the C-C bond of the ethyl substituent. smolecule.com The ethyl group's rotation introduces conformational flexibility to the otherwise rigid thiophene ring. smolecule.com

Computational Insights into Reaction Mechanisms and Catalytic Processes

Computational and theoretical chemistry provides powerful tools for elucidating the complex reaction mechanisms and catalytic processes involving substituted thiophenes like 3-ethyl-2-methylthiophene. Methods such as Density Functional Theory (DFT) and ab initio calculations allow researchers to map potential energy surfaces, characterize transition states, and predict reaction outcomes, offering insights that are often difficult to obtain through experimental means alone. scispace.com These studies are crucial for understanding reactivity, developing new synthetic routes, and optimizing industrial processes such as hydrodesulfurization (HDS).

Mechanistic Studies on Catalytic Alkylation and Desulfurization

A significant area of computational research is the alkylation of thiophenic compounds, a key step in oxidative desulfurization (ODS) strategies for fuels. The goal is to increase the molecular weight of sulfur-containing molecules to facilitate their separation. acs.org

Computational studies on the alkylation of 3-methylthiophene (B123197) with olefins like 2-methyl-2-butene (B146552) over zeolitic catalysts have been performed to understand the reaction mechanism. acs.org These studies, often employing DFT, investigate the adsorption energies of reactants, the energetics of intermediate carbocation formation, and the transition states for the alkylation reaction. The presence of methyl and ethyl groups on the thiophene ring, as in 3-ethyl-2-methylthiophene, influences the electron density of the ring and thus its reactivity and the regioselectivity of the alkylation.

Thermodynamic analyses have been conducted for a variety of possible reactions that thiophene and its alkylated derivatives can undergo over zeolite catalysts. These calculations help to identify the most favorable reaction pathways under different conditions. For instance, the conversion of thiophene can lead to products like methyl-thiophene, ethyl-thiophene, benzothiophene, and H₂S through a complex network of alkylation, cracking, cyclization, and hydrogen transfer reactions. conicet.gov.ar

Reaction TypeComputational MethodKey FindingsReference
Alkylation with OlefinsDFTInvestigates adsorption energies and transition states on zeolitic catalysts. Alkyl substituents influence ring electron density and regioselectivity. acs.org
Thiophene ConversionThermodynamic AnalysisEvaluates reaction enthalpies and equilibrium constants for pathways including alkylation, cracking, and cyclization to predict product distribution. conicet.gov.ar

Oxidation and Photochemical Reaction Pathways

The atmospheric oxidation and photochemical degradation of thiophenes are critical for environmental science and material stability. Computational methods have been essential in unraveling these mechanisms.

Reaction with Molecular Oxygen : Ab initio studies on the reaction of thiophene and 2-methylthiophene (B1210033) with molecular oxygen (both triplet and singlet states) have detailed the potential energy surfaces. researchgate.net These calculations show that reactions with ground-state triplet oxygen have high activation barriers, suggesting they are significant only at high temperatures. In contrast, the reaction with singlet oxygen via a [2+4] cycloaddition to form an endoperoxide is the most favorable pathway. researchgate.net Notably, alkyl substitution on the thiophene ring was found to lower the activation barrier for the addition pathway, implying that 3-ethyl-2-methylthiophene would be more susceptible to this type of oxidation than unsubstituted thiophene. researchgate.net

Photochemical Isomerization : The mechanisms of photochemical isomerization of substituted thiophenes, such as 2-methylthiophene, have been explored using methods like CASSCF and MP2-CAS. researchgate.net These studies have identified several competing pathways, including internal cyclization and zwitterion-tricyclic routes. The calculations suggest a preferred route from the reactant to the Franck-Condon region, followed by passage through a conical intersection to the photoproduct. This provides a more accurate explanation for the observed phototranspositions than earlier proposed mechanisms. researchgate.net

ProcessComputational ApproachKey Mechanistic InsightsReference
OxidationAb initio (MP2/G4MP2)Reaction with singlet oxygen via [2+4] cycloaddition is the most favorable pathway. Alkyl substitution lowers the activation barrier. researchgate.net
Photochemical IsomerizationCASSCF/MP2-CASReaction proceeds through a conical intersection, which provides a better explanation for phototransposition than previously proposed pathways. researchgate.net

C-H Activation and Functionalization

Palladium-catalyzed direct arylation is a powerful method for creating C-C bonds, and computational studies have shed light on the nuanced mechanisms involved, particularly the role of ligands and substituents in determining regioselectivity and efficiency.

For substituted thiophenes, DFT calculations have been used to model the reaction of palladium complexes with the thiophene substrate. scispace.com These studies analyze the energetics of C-H activation versus C-C reductive coupling. In the direct arylation of 2-methylthiophene, for example, the C-C reductive coupling step can become rate-limiting. The electronic properties of phosphine (B1218219) ligands attached to the palladium catalyst were found to significantly influence the accessibility of this step. scispace.com With 2,3-disubstituted thiophenes, the choice of co-ligand has been shown to control the site of arylation (C4 vs. C5). Computational models have shown that product selectivity is often governed by the deprotonation step following the initial insertion of the palladium complex. scispace.com These findings are directly relevant for predicting and controlling the functionalization of the 3-ethyl-2-methylthiophene scaffold.

Catalytic ProcessComputational MethodFindingReference
Direct ArylationDFT (B3LYP, M06)The rate-limiting step can shift from C-H activation to C-C coupling depending on the substrate. Ligand choice (e.g., bipyridine vs. phosphine) dictates regioselectivity by influencing the deprotonation step. scispace.com

Electrochemical Investigations and Polymerization Studies

Electrochemical Synthesis of Poly(Thiophene, 3-ethyl-2-methyl-) and Related Polythiophenes

The primary method for synthesizing poly(3-ethyl-2-methyl-thiophene) is through electrochemical polymerization, a technique that offers several advantages, including simplicity, speed, and the ability to deposit the polymer directly onto an electrode surface. frontiersin.orgtandfonline.com This method avoids the need for expensive and specific catalysts often required in conventional chemical synthesis and can be performed at room temperature. frontiersin.org

Oxidative electropolymerization is the standard technique for producing polythiophene films. acs.orgcdnsciencepub.com This process involves the anodic oxidation of the thiophene (B33073) monomer to form radical cations. cdnsciencepub.com These reactive species then couple, typically at the α-positions of the thiophene ring, to form a growing polymer chain. acs.org The polymerization of 3-ethylthiophene, a closely related monomer, has been successfully achieved through this method. rsc.org

The process can be carried out using either potentiostatic (constant potential) or potentiodynamic (scanning potential) methods. tandfonline.comnasa.gov In the potentiostatic approach, a constant voltage is applied that is sufficient to oxidize the monomer. nasa.govmdpi.com For instance, the electropolymerization of some thiophene derivatives has been successfully performed at potentials around +1.12 V. mdpi.com The potentiodynamic method, often employing cyclic voltammetry, involves scanning the potential between set limits. nasa.govlew.ro For example, the copolymerization of a thiophene derivative with 3-methylthiophene (B123197) was achieved by scanning the potential from 0 to 1.8 V. mst.edu

The choice of electropolymerization technique can influence the properties of the resulting polymer film. For example, polymerization at lower potentials, under optimized conditions, can improve the adhesivity and mechanical properties of the polymer. researchgate.net

The properties of the resulting poly(3-ethyl-2-methyl-thiophene) film are highly dependent on the conditions employed during electropolymerization. researchgate.net Key parameters include current density, electrolyte and monomer concentrations, temperature, and the solvent used.

Current Density: In galvanostatic polymerization, where a constant current is applied, the current density influences the growth rate and properties of the polymer film. For instance, poly(3-methylthiophene) actuators have been prepared galvanostatically at a current density of 0.1 mA/cm². core.ac.uk

Electrolyte and Monomer Concentration: The concentration of both the monomer and the supporting electrolyte plays a crucial role. Higher monomer concentrations can lead to faster polymerization rates. researchgate.net The concentration of the electrolyte is also critical for ensuring the conductivity of the reaction medium. uni-mainz.de Studies on poly(3-methylthiophene) have investigated the effects of varying initial monomer concentrations from 0.1 M to 0.5 M. researchgate.net

Temperature: Temperature is another important factor. The synthesis of poly(3-methylthiophene) has been carried out at controlled temperatures, for example, between 0–5 °C. core.ac.uk

Solvent: The choice of solvent can significantly impact the properties of the polymer. rsc.org Acetonitrile (B52724) (ACN) and propylene (B89431) carbonate (PC) are commonly used solvents for the electropolymerization of thiophenes. mst.edursc.org The dielectric constant and viscosity of the solvent can affect the morphology and homogeneity of the deposited polymer film. rsc.org For example, films prepared in PC have been observed to be more homogeneous than those prepared in ACN. rsc.org

Supporting electrolytes are essential components in the electropolymerization process, as they provide the necessary ionic conductivity for the electrochemical reaction to proceed. uni-mainz.de They also play a dual role as dopants, where the anions of the electrolyte are incorporated into the polymer backbone during its oxidative synthesis to balance the positive charge of the polymer chains. sciforum.net This doping process is what renders the polymer electrically conductive.

Commonly used supporting electrolytes for thiophene polymerization include tetrabutylammonium (B224687) perchlorate (B79767) (TBAP), lithium perchlorate (LiClO₄), and various tetrafluoroborate (B81430) salts like tetraethylammonium (B1195904) tetrafluoroborate (TEABF₄). mst.eduresearchgate.netredalyc.org The choice of electrolyte can influence the conductivity, morphology, and electrochemical properties of the resulting polymer. researchgate.netrsc.org For example, studies on poly(3-alkylthiophenes) have shown that the resistivity of the polymer films is affected by the type of electrolyte used. researchgate.net The interaction between the electrolyte and the electroactive polymer can be crucial for applications such as electrochemical energy storage. researchgate.net

Characterization of Electrochemical Properties of Poly(Thiophene, 3-Ethyl-2-Methyl-) Films

Once synthesized, the electrochemical properties of the poly(3-ethyl-2-methyl-thiophene) films are investigated using various techniques to understand their redox behavior, stability, and potential for electronic applications.

Cyclic voltammetry is a fundamental technique used to characterize the electrochemical behavior of conducting polymers. redalyc.org It provides information about the oxidation and reduction potentials (doping and de-doping processes) of the polymer film. mdpi.com By cycling the potential in a monomer-free electrolyte solution, the stability and reversibility of the redox processes can be assessed. redalyc.org

For polythiophene derivatives, the cyclic voltammogram typically shows a broad oxidation wave corresponding to the p-doping of the polymer and a corresponding reduction wave for the de-doping process. mdpi.com The shape and position of these peaks can provide insights into the polymer's structure and conductivity. mdpi.com For instance, a sharp anodic peak can sometimes indicate a narrow distribution of molecular weights. mdpi.com The stability of the polymer can be evaluated by observing the changes in the CV over multiple cycles. redalyc.org

Table 1: Electrochemical Data for Various Polythiophenes from Cyclic Voltammetry This table presents a compilation of data from various research articles and is intended for comparative purposes. The specific values for Poly(Thiophene, 3-ethyl-2-methyl-) may vary depending on the experimental conditions.

PolymerOxidation Potential (V vs. Ag/AgCl or Ag/Ag+)Reduction Potential (V vs. Ag/AgCl or Ag/Ag+)Supporting Electrolyte/SolventReference
Poly(3-methylthiophene)Not explicitly stated, but redox activity shownNot explicitly stated, but redox activity shownTBA$PF6/PC core.ac.uk
Poly(S-2-mercaptoethyl 2-(thiophen-3-yl)ethanethioate)2.11.1LiClO4/ACN redalyc.org
Copolymer of 2-(3-Thienylethyl)-3-thiopheneacetate and 3-Methylthiophene~1.8 (monomer oxidation)Not specifiedTBAP/CH3CN mst.edu
Poly-5-ethynyl-terthiophene+1.25 (monomer oxidation)Not specifiedTEAPF6/CH3CN mdpi.com

Electrochemical Impedance Spectroscopy is a powerful non-destructive technique used to study the interfacial properties and charge transfer kinetics of polymer-coated electrodes. lew.rotandfonline.com EIS measures the impedance of a system over a range of frequencies, and the data is often represented in Nyquist and Bode plots. researchgate.netelectrochemsci.org

This technique can provide detailed information about the resistance and capacitance of the polymer film, the electrolyte, and the charge transfer processes occurring at the electrode-polymer and polymer-electrolyte interfaces. sciforum.net Equivalent circuit models are often used to analyze the EIS data and extract quantitative parameters that describe the electrochemical system. researchgate.netsciforum.net For polythiophenes, EIS has been used to study their capacitive behavior, which is relevant for applications in supercapacitors. tandfonline.comelectrochemsci.org The technique can also reveal how factors like monomer concentration and the choice of electrolyte affect the impedance characteristics of the polymer film. researchgate.netatespolymer.org

Spectroelectrochemical Analysis of Oxidation Processes

Spectroelectrochemistry combines spectroscopic and electrochemical measurements to identify the transient species generated during redox processes. In the case of polythiophenes, such as poly(3-ethyl-2-methylthiophene), this technique allows for the in-situ observation of electronic structure changes during electrochemical doping (oxidation).

Upon oxidation, the polymer film undergoes distinct color changes, which are correlated with the evolution of its electronic absorption spectrum. The initial neutral polymer possesses a single strong absorption band in the visible region, corresponding to the π-π* transition. As the polymer is oxidized, this interband transition is bleached and new absorption bands appear at lower energies in the near-infrared (NIR) region. acs.org

These new bands are signatures of the charge carriers created on the polymer backbone. At low oxidation levels, radical cations, known as polarons , are formed. These species are characterized by two absorption bands in the NIR spectrum. researchgate.netacs.org As the doping level increases, a second electron is removed from the chain, leading to the formation of spinless dications, or bipolarons , which are associated with a single, lower-energy absorption band. acs.org The simultaneous use of ESR and UV-Vis-NIR spectroscopy is crucial for distinguishing between paramagnetic polarons and diamagnetic polaron pairs. acs.org

Detailed spectroscopic analyses of similar terthiophene oxidations have revealed the presence of intermediate products like dimers, trimers, and tetramers, suggesting a stepwise oligomerization mechanism during the polymerization process. researchgate.net For poly(3-ethyl-2-methylthiophene), the steric hindrance from the alkyl groups at the 2- and 3-positions would influence the electronic properties and the stability of these charged species compared to less substituted polythiophenes like poly(3-methylthiophene).

Electrical Conductivity and Conjugation Length Determination

The electrical conductivity of a conjugated polymer is intrinsically linked to its conjugation length—the extent over which the π-electron system is delocalized along the polymer backbone. A longer effective conjugation length generally leads to a smaller bandgap and higher conductivity in the doped state. cmu.edu

The substitution pattern on the thiophene ring significantly impacts the planarity of the polymer chain and, consequently, the conjugation length. In poly(3-ethyl-2-methylthiophene), the presence of both a 2-methyl and a 3-ethyl group introduces considerable steric hindrance. This forces adjacent thiophene rings to twist relative to each other, disrupting the π-orbital overlap and reducing the effective conjugation length. polymer.cn This effect is more pronounced than in polymers with single alkyl substituents like poly(3-methylthiophene) or poly(3-hexylthiophene).

The conductivity of polythiophenes is measured on thin films, typically after doping with an oxidizing agent. For comparison, poly(3-methylthiophene) has shown conductivities ranging from approximately 1 Ω⁻¹ cm⁻¹ to higher values depending on the preparation method and doping level. idexlab.com The conductivity of poly(3-alkylthiophenes) is known to decrease with increased steric hindrance, so the conductivity of poly(3-ethyl-2-methylthiophene) is expected to be modest.

The effective conjugation length can be estimated from the UV-Vis absorption spectrum. researchgate.net The position of the absorption maximum (λmax) is related to the π-π* transition energy, which is a function of the conjugation length. For instance, studies on polythiophene derivatives have estimated average effective conjugation lengths to be between 15 and 36 thiophene rings, depending on the specific derivative and sample preparation (e.g., spin-coated vs. Langmuir-Blodgett film). researchgate.net

Table 1: Electrical Conductivity of Selected Polythiophenes

PolymerDopantConductivity (S/cm)Reference
Poly(3-methylthiophene)Not Specified~1 idexlab.com
Poly(3,3′-dimethyl-2,2′-bithiophene)NOPF₆4 cmu.edu
Poly(3-hexylthiophene) (PHT)NOPF₆15 cmu.edu
Poly(3-butylthiophene) (PBT)Not SpecifiedNot Specified cmu.edu

Morphological and Microstructural Analysis of Polymer Films (e.g., Scanning Electron Microscopy)

The morphology and microstructure of polymer films play a crucial role in determining their bulk properties, including electrical conductivity and performance in devices. Scanning Electron Microscopy (SEM) is a widely used technique to visualize the surface topography of these films.

Films of polythiophenes can be prepared by various methods, including electrochemical polymerization, spin-coating, or drop-casting from solution. The resulting morphology is highly dependent on the synthesis conditions, solvent, and substrate.

Electropolymerized films of thiophene derivatives often exhibit a globular or cauliflower-like morphology. researchgate.net These films are generally uniform and free of pinholes. researchgate.net Studies on poly(3-hexylthiophene) have shown that the polymer can self-assemble into ordered structures, such as nanofibrils, which can enhance charge transport. grafiati.com The morphology can be controlled by factors like the choice of solvent and the aging time of the solution before film casting. grafiati.comuni-bayreuth.de

For poly(3-ethyl-2-methylthiophene), the steric bulk of the side chains would likely hinder the formation of highly crystalline, ordered domains that are seen in regioregular poly(3-hexylthiophene). The resulting films would be expected to be largely amorphous with a granular or globular surface morphology, similar to that observed for other polythiophenes with significant steric hindrance.

Photostability of Thiophene Derivatives in Solid State

The photostability of conjugated polymers is a critical parameter for their application in optoelectronic devices like organic solar cells and light-emitting diodes, as degradation under illumination limits device lifetime. Thiophene-based polymers are susceptible to photodegradation, primarily through photo-oxidation. rsc.org

The general mechanism involves the absorption of light, which excites the polymer to a singlet or triplet state. In the presence of oxygen, this excited state can transfer energy to molecular oxygen, generating highly reactive singlet oxygen (¹O₂). Singlet oxygen can then attack the electron-rich thiophene ring, leading to the formation of endoperoxides and subsequent ring-opening reactions. This process breaks the π-conjugation, causing a blue-shift in the absorption spectrum (photobleaching) and a loss of electrical conductivity. rsc.org Another degradation pathway involves light-induced crosslinking between polymer chains. rsc.org

Applications in Advanced Materials Science

Functional Materials for Diverse Applications

Beyond the realm of electronics, the chemical versatility of "Thiophene, 3-ethyl-2-methyl-" allows for its incorporation into a broader range of functional materials. Thiophene (B33073) derivatives, in general, are used as building blocks in the synthesis of more complex molecules with specific functions. asianpubs.org Their ability to undergo various chemical reactions enables the creation of materials with tailored properties for diverse applications, including but not limited to dyes and other specialized chemical intermediates. asianpubs.org

Role in Dyes and Liquid Crystals

While "Thiophene, 3-ethyl-2-methyl-" is not extensively documented as a standalone component in commercial dyes or liquid crystals, its structural class—substituted thiophenes—is fundamental to the design of these materials. Thiophene derivatives are widely used as building blocks in the synthesis of various dyes and liquid crystalline compounds. scbt.comacs.org

In the context of dyes , the thiophene moiety often serves as a key part of the chromophore, the molecule's light-absorbing region. Thiophene-based azo dyes, for instance, are synthesized by diazotizing aminothiophenes and coupling them with various molecules. sapub.orgchemsociety.org.ngsapub.org The electron-rich nature of the thiophene ring can enhance the delocalization of π-electrons across the dye molecule, which influences its color and fastness properties. researchgate.net The specific substituents on the thiophene ring, such as the ethyl and methyl groups in "Thiophene, 3-ethyl-2-methyl-", can modulate the electronic properties and, consequently, the absorption spectrum of the resulting dye. These dyes find applications in dyeing polyester (B1180765) and nylon fibers, often exhibiting good fastness to washing, rubbing, and sublimation. chemsociety.org.ngsapub.org

In the field of liquid crystals (LCs) , the thiophene ring is a valuable structural unit for creating mesogenic (liquid crystal-forming) molecules. acs.org Its rigid, planar structure contributes to the molecular shape anisotropy required for the formation of liquid crystalline phases. nycu.edu.tw Thiophene derivatives have been incorporated into various LC architectures, including two-ring, three-ring, and polymeric systems. acs.orgtandfonline.com The inclusion of a thiophene ring in place of a benzene (B151609) ring can lower melting points and influence the type of mesophase (e.g., nematic, smectic) that forms. nycu.edu.tw The substituents on the ring play a crucial role; for example, asymmetrical substitution can lead to lower transition temperatures and a broader range of liquid crystalline behavior. acs.org Thiophene-containing LCs are investigated for applications in displays and optoelectronic devices due to their potential for high birefringence, wide mesophase ranges, and advantageous charge transport properties. acs.orgresearchgate.net

Table 1: Examples of Thiophene Derivatives in Liquid Crystals and Their Properties

Compound Structure (General) Mesophase Type(s) Key Findings Reference
Three-ring phenyl-thiophenes Nematic, Smectic A, Smectic C, Smectic B Exhibit a rich spectrum of mesophases depending on terminal alkoxy chain length. acs.org
Isothiocyanato-thieno[3,2-b]thiophene Nematic, Smectic A Possess high birefringence and wide mesogenic temperature ranges. acs.org

Nonlinear Optical (NLO) Materials

Thiophene derivatives are a significant class of compounds in the development of nonlinear optical (NLO) materials, which are crucial for technologies like optical computing, data storage, and laser applications. uminho.ptscirp.org NLO materials interact with intense electromagnetic fields, such as those from lasers, to produce new fields with altered frequencies. The effectiveness of an organic NLO material is largely dependent on its molecular hyperpolarizability (β for second-order and γ for third-order effects), which arises from intramolecular charge-transfer (ICT). uminho.pt

The key to creating effective organic NLO chromophores is often a "push-pull" molecular architecture (D-π-A), where an electron-donating group (D) and an electron-accepting group (A) are connected by a π-conjugated bridge. uminho.pt The thiophene ring is an excellent component for these systems, serving as a highly polarizable π-linker and an efficient electron-donor. uminho.ptaip.orgaip.org A Mulliken population analysis has confirmed that the sulfur atom in the thiophene ring acts as an electron donor. aip.org

The structural features of substituted thiophenes, such as "Thiophene, 3-ethyl-2-methyl-", contribute to their potential as NLO building blocks.

π-Conjugated System: The thiophene ring provides the necessary delocalized electron system to facilitate charge transfer. uminho.pt

Electron-Donating Character: The ring itself functions as a donor, a property that can be enhanced by electron-releasing substituents like alkyl groups. aip.orgaip.org

Tunability: The properties can be modulated by varying the length of the thiophene-based bridge (e.g., using oligothiophenes) or by changing the attached donor and acceptor groups. uminho.ptaip.org

Research has demonstrated that replacing traditional donor groups with a thiophene ring can lead to materials with significantly high second-order NLO coefficients. aip.orgaip.org For example, chromophores based on thiophene linked to strong electron acceptors like dicyanovinyl (DCV) or tricyanovinyl (TCV) have proven to be very potent NLO materials. uminho.pt

Table 2: Second-Order Hyperpolarizability (β) of Selected Thiophene-Based NLO Chromophores

Compound Measurement Technique Relative β value (vs. p-nitroaniline) Key Feature Reference
2-nitro-1-(2-thienyl)ethene Electric field-induced second-harmonic generation ~1x Thiophene ring as donor aip.org
4-nitro-1-(2-thienyl)-1,3-butadiene Electric field-induced second-harmonic generation ~3x Extended π-bridge aip.org

Corrosion Inhibition (as a class of thiophene derivatives)

Thiophene derivatives are recognized as effective corrosion inhibitors, particularly for metals like carbon steel, copper, and aluminum alloys in acidic environments. derpharmachemica.comarabjchem.orgresearchgate.net The use of inhibitors is a primary method for protecting industrial equipment used in processes like acid pickling, chemical cleaning, and oil well acidification. derpharmachemica.com The efficiency of organic corrosion inhibitors is closely linked to the presence of heteroatoms (such as S, N, O) and π-electrons in their molecular structure. derpharmachemica.com

The mechanism of corrosion inhibition by thiophene derivatives involves the adsorption of the molecules onto the metal surface, which blocks the active corrosion sites and impedes the electrochemical reactions of metal dissolution and hydrogen evolution. derpharmachemica.comtandfonline.com This adsorption can occur through several interactions:

Heteroatom Interaction: The sulfur atom in the thiophene ring has lone pairs of electrons that can coordinate with the vacant d-orbitals of metal atoms, forming a protective bond. arabjchem.orgtandfonline.com

π-Electron Interaction: The delocalized π-electrons of the aromatic thiophene ring can interact with the metal surface. tandfonline.com

Electrostatic Interaction: In acidic solutions, the thiophene molecule can become protonated, leading to electrostatic attraction with negatively charged ions (like Cl⁻) already adsorbed on the metal surface (physisorption). tandfonline.com

Studies show that the inhibition efficiency of thiophene derivatives generally increases with their concentration but may decrease at higher temperatures. derpharmachemica.comresearchgate.net The specific substituents on the thiophene ring influence the electron density and molecular size, thereby affecting the strength and coverage of the adsorbed protective layer. derpharmachemica.com Potentiodynamic polarization studies have frequently classified thiophene derivatives as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions. derpharmachemica.comresearchgate.net

Table 3: Corrosion Inhibition Efficiency of Various Thiophene Derivatives

Inhibitor Metal Corrosive Medium Max. Inhibition Efficiency (%) Method Reference
2-ethylamine thiophene Steel 0.5 M H₂SO₄ 98 Weight Loss / Electrochemical researchgate.net
(E)-5-(thiophen-2-yl)-1H-tetrazole (TET) Aluminum Alloy (AA2024-T3) 1 M HCl 96 Electrochemical Impedance Spectroscopy researchgate.net
5-tert-butoxythiophene-2-carbaldehyde phenylhydrazone (TBCP) Steel 0.5 M H₂SO₄ 87 Weight Loss / Electrochemical researchgate.net

Thiophene Derivatives as Building Blocks for Advanced Materials Architectures

Thiophene and its derivatives are fundamental building blocks for the construction of a wide array of advanced material architectures, largely due to the versatile chemistry and unique properties of the thiophene ring. researchgate.netthieme-connect.com They are integral to the synthesis of organic semiconductors, conductive polymers, and other functional materials used in electronics and optoelectronics. scbt.comresearchgate.net

The utility of thiophenes as building blocks stems from several key features:

Facile Polymerization: Thiophenes can be readily polymerized through various chemical and electrochemical methods to form polythiophenes, a major class of conductive polymers. rsc.org The resulting polymers have a conjugated backbone that allows for charge transport.

Tunable Properties: The electronic and physical properties of thiophene-based materials can be precisely tuned. For example, attaching alkyl side chains (like the ethyl and methyl groups in "Thiophene, 3-ethyl-2-methyl-") can improve the solubility and processability of polymers without disrupting the electronic conjugation of the backbone. rsc.org Introducing electron-donating or electron-withdrawing groups can modify the band gap and energy levels (HOMO/LUMO) of the material. european-mrs.com

Structural Versatility: Thiophenes can be coupled with other aromatic or heterocyclic units to create complex co-polymers and small molecules with tailored properties for applications like organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). researchgate.netmdpi.comoup.com

Supramolecular Assembly: The thiophene ring can participate in non-covalent interactions, such as π-π stacking, which drives the self-assembly of molecules into ordered nanostructures. researchgate.netmdpi.com This ordering is critical for efficient charge transport in semiconductor devices. mdpi.com

Thiophene-fused systems, such as thienothiophenes and naphthodithiophene diimides, are also powerful building blocks, offering greater rigidity and extended conjugation for high-performance n-type and ambipolar organic semiconductors. mdpi.comoup.com The ability to create diverse architectures—from linear polymers to complex, fused-ring systems—makes thiophene derivatives indispensable in the design of next-generation organic electronic materials. researchgate.netoup.com

Future Research Directions and Persistent Challenges

Development of Highly Efficient and Regioselective Synthetic Methodologies

A primary challenge in the chemistry of Thiophene (B33073), 3-ethyl-2-methyl- lies in its controlled synthesis. The development of synthetic routes that are both efficient and highly regioselective is a critical area for future investigation.

Persistent Challenges : Synthesizing unsymmetrically substituted thiophenes with a specific substitution pattern, such as 3-ethyl-2-methyl, is inherently complex. Traditional electrophilic substitution reactions on monosubstituted thiophenes often result in mixtures of isomers, complicating purification and reducing yields. researchgate.net For instance, the formylation of 3-methylthiophene (B123197) can yield both 2-formyl and 5-formyl products, highlighting the challenge of directing substituents to a specific position on an already-substituted ring. researchgate.net While powerful methods like the Gewald reaction are staples for creating substituted thiophenes, achieving precise control for specific isomers like 3-ethyl-2-methylthiophene remains a significant hurdle. asianpubs.org

Future Research Directions : Future efforts should concentrate on novel catalytic systems that provide high regioselectivity under mild conditions. Rhodium-catalyzed transannulation of 1,2,3-thiadiazoles with alkenes has emerged as a promising method for producing highly substituted thiophenes and dihydrothiophenes with excellent regiocontrol. nih.govorganic-chemistry.org Furthermore, advancing green chemistry principles is paramount. This includes exploring transition-metal-free reaction pathways, the use of environmentally benign solvents like water, and the application of enabling technologies such as microwave-assisted synthesis to improve reaction efficiency and sustainability. organic-chemistry.orgunito.itacs.org

Exploration of Underexplored Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions are indispensable tools for functionalizing thiophene rings. However, their application to sterically hindered substrates like Thiophene, 3-ethyl-2-methyl- remains an area ripe for exploration.

Persistent Challenges : The adjacent ethyl and methyl groups at the C3 and C2 positions introduce significant steric hindrance. This can impede the approach of bulky catalyst complexes, potentially lowering the efficiency and yield of common cross-coupling reactions like Suzuki, Stille, and Kumada. nih.gov Direct C-H arylation, an atom-economical alternative, faces the challenge of regioselectivity, as multiple C-H bonds are available for activation.

Future Research Directions : A key direction is the development and application of new catalyst-ligand systems specifically designed to overcome steric challenges. For example, systems utilizing bulky, electron-rich phosphine (B1218219) ligands like SPhos have shown success in Suzuki-Miyaura couplings of other challenging thiophene substrates. nih.gov The exploration of less common but potentially more effective coupling strategies, such as those using indium organometallics for selective and iterative functionalization, could provide pathways to complex molecules built upon the 3-ethyl-2-methylthiophene core. rsc.org Investigating direct C-H arylation under green conditions, for instance in aqueous media, represents a significant opportunity to create more sustainable synthetic routes. unito.it

In-Depth Characterization of Electronic and Structural Dynamics

A fundamental understanding of a molecule's properties is a prerequisite for its application. For Thiophene, 3-ethyl-2-methyl-, a significant gap exists in the detailed experimental and theoretical characterization of its structural and electronic nature.

Persistent Challenges : There is a notable lack of publicly available, in-depth experimental data, such as high-resolution crystal structures or detailed spectroscopic analyses, for this specific compound. nih.gov Without this information, it is difficult to fully comprehend how the interplay between the electron-rich thiophene ring and the specific 2,3-dialkyl substitution pattern influences its solid-state packing, intermolecular interactions, and fundamental electronic properties like HOMO-LUMO energies.

Future Research Directions : A foundational research goal should be the synthesis and comprehensive characterization of Thiophene, 3-ethyl-2-methyl-. This would involve single-crystal X-ray diffraction to determine its precise molecular geometry and packing arrangement. A combination of advanced spectroscopic techniques (e.g., FT-IR, FT-Raman, UV-Vis) and computational chemistry is needed to accurately assign vibrational modes and electronic transitions. nih.govias.ac.insemanticscholar.org Techniques like Hirshfeld surface analysis could then be used to provide quantitative insight into the nature and directionality of intermolecular forces, which are critical for predicting material properties. nih.gov

Table 1: Computed Physicochemical Properties of Thiophene, 3-ethyl-2-methyl-
PropertyValueSource
Molecular FormulaC₇H₁₀S nih.gov
Molecular Weight126.22 g/mol nih.gov
XLogP3-AA2.8 nih.gov
Topological Polar Surface Area28.2 Ų nih.gov
Complexity70.8 nih.gov

Advanced Theoretical Modeling for Predictive Material Design

Computational modeling is a powerful tool for accelerating the discovery of new materials by predicting their properties before synthesis.

Persistent Challenges : Accurately predicting the bulk properties of materials derived from Thiophene, 3-ethyl-2-methyl- requires sophisticated models. These models must be able to capture the subtle conformational effects of the alkyl side chains on the planarity of the resulting polymer backbone, which in turn dictates inter-chain packing and charge transport efficiency. nih.govacs.org

Future Research Directions : Advanced computational techniques, particularly Density Functional Theory (DFT), should be employed to model the electronic structure, frontier molecular orbital energies (HOMO/LUMO), and optical properties of oligomers and polymers incorporating the 3-ethyl-2-methylthiophene unit. acs.orgnih.gov Coarse-grained molecular dynamics simulations can offer valuable insights into how the specific 2,3-substitution pattern affects the self-assembly and morphology of these materials over larger length and time scales. acs.org Integrating these physics-based models with machine learning and artificial intelligence approaches could establish structure-property relationships, enabling the rapid in silico design and screening of novel materials for targeted applications. mit.edumit.edu

Expansion into Emerging Material Technologies and Devices

The true potential of Thiophene, 3-ethyl-2-methyl- will be realized through its incorporation into functional materials and devices.

Persistent Challenges : As a relatively unexplored building block, the specific advantages or disadvantages it might confer to electronic materials are unknown. The steric hindrance of the alkyl groups could potentially improve the solubility of resulting polymers—a key factor for solution-based processing—but it might also disrupt the close π-π stacking necessary for efficient charge transport. nih.gov

Future Research Directions : A critical avenue of research is the synthesis of novel conjugated polymers and small molecules using 3-ethyl-2-methylthiophene as a monomer. The performance of these new materials should then be systematically evaluated in electronic devices. Key applications to explore include organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). nih.govnih.gov The unique electronic signature of this building block might also make it suitable for specialized applications, such as hole-transporting layers in perovskite solar cells or as the active component in chemical and biological sensors. nih.gov

Table 2: Potential Applications and Relevant Thiophene-Based Material Properties
Application AreaKey Material PropertyRationale for Exploration
Organic Field-Effect Transistors (OFETs)High Charge Carrier MobilityAlkyl chain engineering influences molecular packing and charge transport. nih.govnih.gov
Organic Photovoltaics (OPVs)Tunable HOMO/LUMO Energy LevelsSide-chain modification can alter the electronic band gap to optimize light absorption. nih.gov
Chemical/Bio SensorsFunctionalizable BackboneThe thiophene core can be derivatized to create specific binding sites.
Hole Transport Layers (HTLs)Appropriate HOMO Level & StabilityFused thiophene systems have shown excellent performance as HTLs in solar cells. nih.gov

Addressing Scalability and Sustainability in Production Processes

For any compound to move from laboratory curiosity to commercially viable building block, its production must be scalable, safe, and sustainable.

Persistent Challenges : Many established laboratory syntheses for substituted thiophenes are not amenable to large-scale production. They often rely on cryogenic conditions, strong bases like n-butyllithium, or stoichiometric amounts of expensive metal reagents, posing significant safety, cost, and environmental challenges. nih.gov Compared to simpler analogues like 3-methylthiophene, robust and scalable processes for isomerically pure 3-ethyl-2-methylthiophene are not established. wikipedia.org

Future Research Directions : A major focus must be the translation of efficient lab-scale syntheses into scalable and sustainable industrial processes. The adoption of flow chemistry is a promising strategy, as it can offer better control over reaction parameters, improve safety, and facilitate continuous production. dur.ac.uk The principles of green chemistry must be central to this effort, prioritizing the use of non-toxic and renewable starting materials, minimizing waste through atom-economical reactions, and developing robust, recyclable catalysts. rsc.org Research into solvent-free reaction conditions and the use of alternative energy sources like microwaves can further reduce the environmental footprint of production. acs.org

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-ethyl-2-methylthiophene, and how can reaction conditions be optimized for yield and purity?

  • Methodology :

  • Nucleophilic substitution or Friedel-Crafts alkylation can introduce alkyl groups to the thiophene ring. For example, alkyl halides may react with thiophene derivatives under catalysis (e.g., AlCl₃) .
  • Cyclovoltammetric analysis (CV) helps monitor redox behavior during synthesis, ensuring stability of intermediates .
  • Purification : Use gradient elution in reverse-phase HPLC (e.g., methanol-water gradients) to isolate products with >95% purity .
    • Optimization : Adjust solvent polarity, temperature, and catalyst loading. For instance, refluxing in dry CH₂Cl₂ under N₂ improves reaction efficiency .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing 3-ethyl-2-methylthiophene derivatives?

  • Spectroscopy :

  • ¹H/¹³C NMR : Assign peaks using chemical shift ranges (e.g., thiophene protons at δ 6.7–7.5 ppm, alkyl groups at δ 1.0–2.5 ppm) .
  • IR : Identify C–S (600–800 cm⁻¹) and C=O (1650–1750 cm⁻¹) stretches .
    • Chromatography :
  • HPLC with UV detection (λ = 254 nm) ensures purity .
  • GC-MS with polar columns (e.g., DB-5) resolves volatile derivatives .

Q. How do computational methods (DFT, MP2) predict the electronic properties of 3-ethyl-2-methylthiophene?

  • Approach :

  • DFT (B3LYP/6-311G**) calculates HOMO-LUMO gaps, polarizability, and dipole moments .
  • MP2 reproduces experimental geometries (bond lengths ±0.01 Å) and vibrational frequencies .
    • Validation : Compare computed UV-Vis spectra (TD-DFT) with experimental data .

Advanced Research Questions

Q. How can contradictions in catalytic performance data for thiophene-based polymers (e.g., PBTTT) be resolved?

  • Analysis :

  • Controlled polymerization (e.g., electrochemical deposition) ensures consistent chain alignment, critical for semiconductor performance .
  • In-situ spectroscopy (Raman, XRD) monitors structural changes during device operation .
    • Troubleshooting : Vary annealing temperatures (e.g., 100–200°C) to optimize crystallinity in thin-film transistors (TFTs) .

Q. What mechanistic insights explain the bioactivity of 3-ethyl-2-methylthiophene derivatives against antimicrobial targets?

  • Experimental Design :

  • Docking studies (AutoDock Vina) identify binding interactions with enzymes (e.g., HCV NS5B polymerase) .
  • SAR analysis : Modify substituents (e.g., ester → carboxylic acid) to enhance potency .
    • Validation :
  • MIC assays (e.g., against S. aureus) quantify antibacterial activity .
  • Mitochondrial accumulation assays using fluorescent probes confirm cellular uptake .

Q. How do solvent effects and computational approximations impact the accuracy of dynamic polarizability calculations for thiophene derivatives?

  • Methodology :

  • Solvent correction : Apply COSMO-RS to account for cyclohexane/water interactions, reducing deviations in polarizability (±5%) .
  • Benchmarking : Compare CC3, CCSD, and DFT results. CC3 shows <2% error vs. experimental data in gas phase .
    • Data Table :
MethodSolventPolarizability (ų)Error vs. Experiment
CC3Gas Phase10.21.5%
DFT (B3LYP)Cyclohexane9.84.8%
Source:

Q. What interdisciplinary approaches integrate 3-ethyl-2-methylthiophene into energy applications (e.g., biofuel cells)?

  • Material Design :

  • Layer-by-layer polymerization deposits thiophene films on electrodes, enhancing electron transfer in biofuel cells .
  • Conductivity testing : Use four-point probe measurements to assess film performance (σ = 10⁻²–10² S/cm) .
    • Optimization : Dope with benzene derivatives to improve stability in aqueous environments .

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